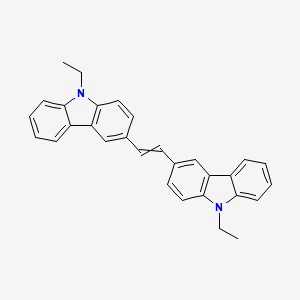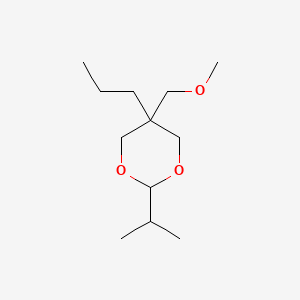
cis-2-Isopropyl-5-(methoxymethyl)-5-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Isopropyl-5-(methoxymethyl)-5-propyl-1,3-dioxane: is a chemical compound that belongs to the class of dioxanes. Dioxanes are a group of organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its unique structural features, which include isopropyl, methoxymethyl, and propyl groups attached to the dioxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Isopropyl-5-(methoxymethyl)-5-propyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl alcohol, methoxymethyl chloride, and propyl bromide with a suitable base to form the desired dioxane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halide or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: cis-2-Isopropyl-5-(methoxymethyl)-5-propyl-1,3-dioxane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving dioxane rings.
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of cis-2-Isopropyl-5-(methoxymethyl)-5-propyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
cis-2-Isopropyl-5-methylcyclohexanone: Similar in structure but lacks the methoxymethyl and propyl groups.
cis-2-Isopropyl-5-methylcyclohexan-1-ol: Contains a hydroxyl group instead of the dioxane ring.
Uniqueness: cis-2-Isopropyl-5-(methoxymethyl)-5-propyl-1,3-dioxane is unique due to its combination of functional groups and the dioxane ring system
Propiedades
Número CAS |
22645-43-8 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
5-(methoxymethyl)-2-propan-2-yl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O3/c1-5-6-12(7-13-4)8-14-11(10(2)3)15-9-12/h10-11H,5-9H2,1-4H3 |
Clave InChI |
TXVWJQUUWDTJRT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(COC(OC1)C(C)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
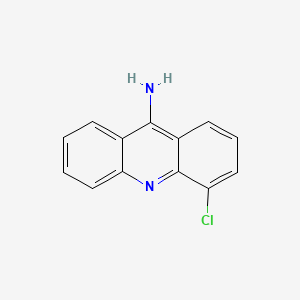
![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
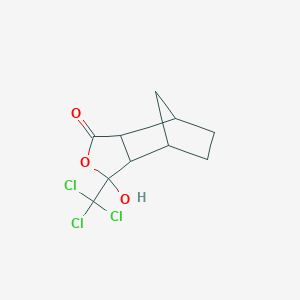
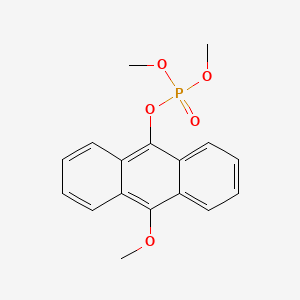
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

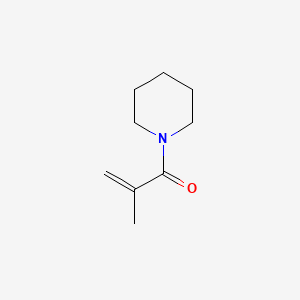
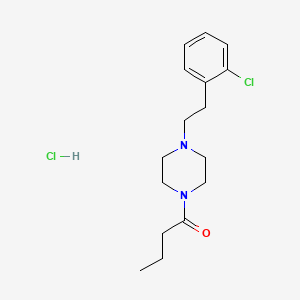
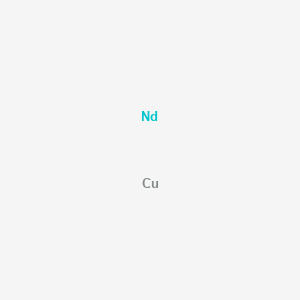
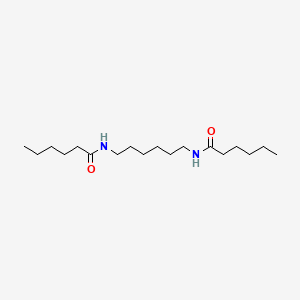
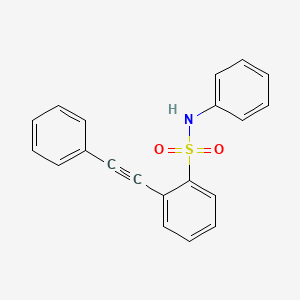
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
